molecular formula C18H28N2O4S B2422301 N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351652-17-9

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2422301
CAS RN: 1351652-17-9
M. Wt: 368.49
InChI Key: JGMOOFGQNHAKPH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as HMBP, is a piperidine derivative that has been extensively studied for its potential therapeutic applications. HMBP is a selective antagonist of the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, cellular signaling, and neuronal survival.

Scientific Research Applications

Synthesis and Structural Modifications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its structural complexity and potential for diverse biological activities. Research in this area focuses on the synthesis of N-heterocycles, particularly piperidines, pyrrolidines, and azetidines, which are crucial for the development of therapeutics and natural product synthesis. A literature review by Philip et al. (2020) highlights the role of tert-butanesulfinamide, a related sulfinamide, in the asymmetric synthesis of these N-heterocycles, underscoring the importance of sulfinimines in generating structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Environmental and Health Implications

Compounds containing sulfonamide groups, such as N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide, are studied for their environmental persistence and potential as microbial contaminants. Prasannamedha and Kumar (2020) discuss the environmental impact of sulfamethoxazole, a sulfonamide antibiotic, highlighting the challenges in its removal from water sources and the importance of cleaner, sustainable technologies for environmental protection (Prasannamedha & Kumar, 2020).

Aldo-Keto Reductase Inhibition

The study of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide and related compounds extends to their role as inhibitors of aldo-keto reductase (AKR) 1C3, a target in hormonal malignancies. Penning (2017) reviews AKR1C3 inhibitors, including N-phenylsulfonyl-indoles and piperidines, for their potential in treating prostate and breast cancers, highlighting the importance of these compounds in developing new cancer therapies (Penning, 2017).

Nanofiltration and Membrane Science

The chemical structure of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide may inform the development of nanofiltration membranes. Research by Shao et al. (2022) on crumpled polyamide films for nanofiltration highlights the relevance of structural design in enhancing water permeance and selectivity, which could be influenced by the understanding of complex molecules like the one (Shao et al., 2022).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-18(22,11-8-15-6-4-3-5-7-15)14-19-17(21)16-9-12-20(13-10-16)25(2,23)24/h3-7,16,22H,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOOFGQNHAKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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